molecular formula C8H10Ni B577154 ALLYL(CYCLOPENTADIENYL)NICKEL(II)  97 CAS No. 12107-46-9

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97

Cat. No.: B577154
CAS No.: 12107-46-9
M. Wt: 164.86 g/mol
InChI Key: DOYIBAKSKZZYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl(cyclopentadienyl)nickel(II) 97 is an organometallic compound with the empirical formula C8H10Ni. It is a dark purple liquid that is sensitive to air and moisture. This compound is known for its unique structure, where the nickel atom is coordinated to both an allyl group and a cyclopentadienyl ring. This coordination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl(cyclopentadienyl)nickel(II) 97 typically involves the reaction of nickel(II) chloride with cyclopentadienyl sodium and allyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:

NiCl2+CpNa+AllylMgBrCpNi(Allyl)+NaCl+MgBrCl\text{NiCl}_2 + \text{CpNa} + \text{AllylMgBr} \rightarrow \text{CpNi(Allyl)} + \text{NaCl} + \text{MgBrCl} NiCl2​+CpNa+AllylMgBr→CpNi(Allyl)+NaCl+MgBrCl

Where Cp represents the cyclopentadienyl ring. The reaction is usually conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Allyl(cyclopentadienyl)nickel(II) 97 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to maintain product quality. The use of automated systems for reagent addition and product isolation helps in achieving consistent yields and purity .

Chemical Reactions Analysis

Types of Reactions

Allyl(cyclopentadienyl)nickel(II) 97 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl(cyclopentadienyl)nickel(II) 97 has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

    Material Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

    Medicinal Chemistry: Research is ongoing to explore its potential in drug development and as a therapeutic agent.

    Industrial Chemistry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds

Mechanism of Action

The mechanism of action of Allyl(cyclopentadienyl)nickel(II) 97 involves the coordination of the nickel center to the allyl and cyclopentadienyl ligands. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl(cyclopentadienyl)nickel(II) 97 is unique due to its dual coordination to both an allyl group and a cyclopentadienyl ring. This dual coordination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications. Compared to similar compounds, it offers a unique combination of catalytic activity and stability, which is valuable in both research and industrial settings .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 can be achieved through a series of reactions involving the reaction of allyl chloride and cyclopentadiene with nickel(II) chloride.", "Starting Materials": ["Allyl chloride", "Cyclopentadiene", "Nickel(II) chloride"], "Reaction": [ "Step 1: Dissolve nickel(II) chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add cyclopentadiene dropwise to the nickel(II) chloride solution with stirring at room temperature.", "Step 3: Heat the reaction mixture to 50°C and stir for 1 hour.", "Step 4: Add allyl chloride dropwise to the reaction mixture at 50°C with stirring.", "Step 5: Stir the reaction mixture for an additional 2 hours at 50°C.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with diethyl ether and dry under vacuum to obtain ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 as a brown solid." ] }

CAS No.

12107-46-9

Molecular Formula

C8H10Ni

Molecular Weight

164.86 g/mol

IUPAC Name

cyclopenta-1,3-diene;nickel(2+);prop-1-ene

InChI

InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2

InChI Key

DOYIBAKSKZZYPC-UHFFFAOYSA-N

SMILES

[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2]

Canonical SMILES

[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.